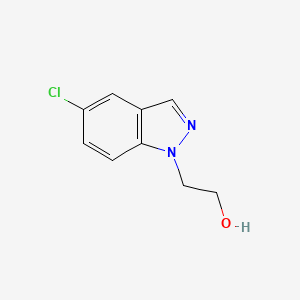

2-(5-Chloro-1H-indazol-1-yl)ethanol

Description

Significance of the Indazole Heterocycle as a Privileged Scaffold in Medicinal Chemistry

The indazole core is recognized as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. This versatility has led to the development of numerous indazole-containing compounds with a broad spectrum of pharmacological activities. nih.govtaylorandfrancis.com Research has demonstrated that indazole derivatives can exhibit anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties, among others. taylorandfrancis.comnih.gov

The success of the indazole scaffold can be attributed to its structural features. The presence of two nitrogen atoms in the pyrazole (B372694) ring allows for hydrogen bonding opportunities, a critical interaction in drug-receptor binding. Furthermore, the aromatic nature of the bicyclic system facilitates π-π stacking interactions with protein residues. The ability to substitute at various positions on both the benzene (B151609) and pyrazole rings allows for the fine-tuning of a compound's physicochemical properties and biological activity. nih.gov

Academic Rationale for Investigating Chloro-Substituted Indazole Derivatives

The introduction of a chlorine atom onto the indazole scaffold, as seen in 2-(5-Chloro-1H-indazol-1-yl)ethanol, is a deliberate and strategic choice in medicinal chemistry. Halogen atoms, particularly chlorine, can significantly influence a molecule's properties in several ways. The presence of a chloro group can enhance the lipophilicity of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. youtube.com

From a biological activity perspective, the chloro group can act as a key binding element. Its electron-withdrawing nature can alter the electron density of the indazole ring system, potentially influencing its interaction with target proteins. youtube.com In some cases, the chlorine atom can occupy a specific hydrophobic pocket within a receptor's binding site, leading to increased potency. The investigation of chloro-substituted indazoles is therefore a rational approach to explore new chemical space and develop compounds with improved therapeutic potential. nih.gov

Positioning of N1-Substituted Ethanol (B145695) Moieties in Indazole Scaffold Research

The substitution pattern on the indazole ring is crucial for determining its biological activity, and the nitrogen atoms of the pyrazole ring are common points for modification. The alkylation of the indazole nitrogen, particularly at the N1 position, is a widely used strategy to introduce diverse functional groups. nih.gov The N1-substituted ethanol moiety in this compound introduces a hydroxyl group, which can participate in hydrogen bonding with biological targets. researchgate.net

This ethanol side chain also provides a point for further chemical modification, allowing for the synthesis of a library of related compounds with varying properties. The length and flexibility of the ethanol linker can also influence how the indazole core is presented to its biological target. Research into N1-substituted indazoles has shown that the nature of the substituent at this position can dramatically impact the compound's selectivity and potency for different biological targets. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

24240-17-3 |

|---|---|

Molecular Formula |

C9H9ClN2O |

Molecular Weight |

196.63 g/mol |

IUPAC Name |

2-(5-chloroindazol-1-yl)ethanol |

InChI |

InChI=1S/C9H9ClN2O/c10-8-1-2-9-7(5-8)6-11-12(9)3-4-13/h1-2,5-6,13H,3-4H2 |

InChI Key |

IEBCDHGJSRVJCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=NN2CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 5 Chloro 1h Indazol 1 Yl Ethanol and Analogues

Regioselective N1-Alkylation Strategies for Indazoles

The direct N-alkylation of the indazole ring presents a significant chemical challenge due to the presence of two reactive nitrogen atoms, N1 and N2. This often leads to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired N1-substituted product. chemicalbook.comcaribjscitech.comchim.it The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, yet kinetic and thermodynamic factors can influence the final product ratio under various reaction conditions. chemicalbook.comdiva-portal.org

Strategies to achieve high N1-selectivity often involve careful selection of the base, solvent, and alkylating agent. diva-portal.org For instance, the combination of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (B95107) (THF) has been shown to be a promising system for favoring N1-alkylation. chemicalbook.comdiva-portal.org Research has demonstrated that for certain substituted indazoles, this system can provide excellent N1-regioselectivity (>99%). diva-portal.org

Furthermore, a thermodynamically controlled approach has been developed that is highly selective for N1-alkylation and suitable for large-scale synthesis. researchgate.net This method avoids the formation of detectable N2-isomers, representing a significant advancement in the practical synthesis of these compounds. researchgate.netnih.gov The choice of electrophile is also critical; while simple alkyl halides can lead to mixtures, activated electrophiles like α-halo carbonyls have been used in processes that favor the thermodynamic N1 product through equilibration. chemicalbook.comgoogle.com

Table 1: Effect of Reaction Conditions on Indazole N-Alkylation Regioselectivity

| Indazole Substrate | Alkylating Agent | Base / Solvent | N1:N2 Ratio | Reference |

|---|---|---|---|---|

| 1H-Indazole | Isobutyl bromide | K₂CO₃ / DMF | 58 : 42 | google.com |

| 3-Carboxymethyl-1H-indazole | Alkyl bromide | NaH / THF | >99 : <1 | chemicalbook.comdiva-portal.org |

| 3-tert-Butyl-1H-indazole | Alkyl bromide | NaH / THF | >99 : <1 | diva-portal.org |

| 5-Bromo-1H-indazole-3-carboxylate | Methyl iodide | K₂CO₃ / DMF | 44 : 40 | chim.it |

| 5-Bromo-1H-indazole | Aldehyde (reductive amination) | 5% Pt/C, H₂ / PhMe | >99 : <1 | researchgate.net |

Understanding the mechanism of N-alkylation is crucial for controlling its regioselectivity. The outcome of the reaction is a delicate balance between the kinetic and thermodynamic stability of the products and intermediates. chemicalbook.com The reaction proceeds via the deprotonation of the indazole NH, forming an ambidentate indazolide anion. The subsequent alkylation can occur at either nitrogen.

Computational studies, including Density Functional Theory (DFT), have provided significant insights. caribjscitech.comchim.it These studies suggest that for certain substrates, particularly those with a C3-ester group, a chelation mechanism can favor N1-alkylation. caribjscitech.com In this model, a cation (e.g., from the base) coordinates with the N2 nitrogen and the oxygen of the C3 substituent, forming a tight ion pair that sterically directs the incoming alkylating agent to the N1 position. caribjscitech.com

Catalysis offers powerful tools for enhancing the efficiency and selectivity of indazole synthesis and functionalization. mdpi.comnih.gov While traditional Sₙ2-type alkylations remain common, advanced methods utilizing transition metals, photoredox catalysis, and electrosynthesis are emerging as elegant, albeit sometimes complex, solutions. researchgate.netgoogle.com

Palladium-catalyzed reactions, such as the Buchwald-Hartwig and Suzuki couplings, are widely used for C-C and C-N bond formation on the indazole core, often after initial N-protection or functionalization. mdpi.comnih.gov For instance, a 3-iodo-1H-indazole can be coupled with various boronic acids to introduce aryl groups at the C3 position. mdpi.com

Copper-catalyzed systems are also prevalent, particularly in multicomponent reactions for building the indazole scaffold itself or for N-arylation reactions. caribjscitech.comresearchgate.net Silver(I)-mediated intramolecular oxidative C-H amination represents another catalytic strategy to construct a variety of 3-substituted 1H-indazoles. nih.govacs.org More recently, rhodium(III)-catalyzed C-H functionalization has been employed for the synthesis of N-aryl-2H-indazoles, demonstrating the power of modern catalysis to control regioselectivity, although the focus is often on the 2-position. nih.gov

The synthesis of the target molecule begins with the precursor, 5-Chloro-1H-indazole. Several general strategies for synthesizing substituted indazoles can be adapted for this purpose. A classic and widely used method is the diazotization of an appropriately substituted o-toluidine, followed by cyclization. chemicalbook.com For the synthesis of 5-Chloro-1H-indazole, this would typically involve starting with 4-chloro-2-methylaniline.

Other routes build the heterocyclic ring from different precursors. For example, 5-chloro-1-indanone (B154136) can be synthesized from 3-chlorobenzaldehyde (B42229) in a two-step process involving the formation of m-chlorophenylpropionic acid followed by a Friedel-Crafts acylation. google.com This indanone is a versatile intermediate that can be converted to the corresponding indazole. Another approach involves the cyclization of 2-halophenyl acetylenes with hydrazine (B178648). thieme-connect.de The synthesis of the related 5-chloro-1H-indazol-3-ol has been achieved by heating 5-chloro-2-hydrazinylbenzoic acid in hydrochloric acid. chemicalbook.com These varied routes highlight the flexibility chemists have in constructing the core indazole ring system based on the availability of starting materials.

Table 2: Selected Synthetic Strategies for Chloro-Indazole Precursors

| Precursor Product | Starting Material(s) | Key Transformation | Reference |

|---|---|---|---|

| 4-Chloro-1H-indazole | 3-Chloro-2-methylaniline | Diazotization / Cyclization | researchgate.net |

| 5-Chloro-1-indanone | 3-Chlorobenzaldehyde, Propionic acid | Friedel-Crafts Acylation | google.com |

| 5-Chloro-1H-indazol-3-ol | 5-Chloro-2-hydrazinylbenzoic acid | Acid-catalyzed Cyclization | chemicalbook.com |

| 5-Nitro-1H-indazole | Aryl(2-chloro-5-nitrophenyl)acetylene, Hydrazine | Condensation / Cyclization | thieme-connect.de |

Green Chemistry Approaches in Indazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like indazoles to reduce environmental impact. mdpi.comnih.gov These approaches focus on using less hazardous reagents, alternative energy sources, and renewable materials.

One notable development is the use of visible light to promote the synthesis of indazoles in a metal-free system. researchgate.net This photo-organic method allows for direct deoxygenative cyclization reactions under mild conditions. researchgate.net Another innovative strategy employs ultrasound irradiation in combination with a natural, biodegradable catalyst derived from lemon peel powder to synthesize 1H-indazoles from aromatic aldehydes and hydrazine hydrate. thieme-connect.de

The use of environmentally benign solvents is another key aspect of green indazole synthesis. Polyethylene glycol (PEG) has been successfully used as a recyclable solvent for copper-catalyzed three-component reactions to produce 2H-indazoles. researchgate.net These methods demonstrate a commitment to developing more sustainable and efficient synthetic pathways in pharmaceutical chemistry.

Multi-Step Synthesis Pathways for Complex Indazole-Ethanol Derivatives

The synthesis of complex analogues based on the 2-(5-Chloro-1H-indazol-1-yl)ethanol scaffold involves a multi-step approach that combines the initial N1-alkylation with subsequent functionalization of the indazole ring or the ethanol (B145695) side chain.

The initial step is the regioselective N1-alkylation of 5-Chloro-1H-indazole with a suitable two-carbon electrophile, such as 2-bromoethanol (B42945) or ethylene (B1197577) oxide, using the methods described in section 2.1. Once the core this compound molecule is obtained, further modifications can be introduced.

For example, the C3 position of the indazole ring is a common site for further functionalization. chim.it A potential synthetic sequence could involve:

Iodination at C3: The indazole ring can be selectively iodinated at the 3-position using reagents like iodine and potassium hydroxide. chim.itmdpi.com

Palladium-Catalyzed Cross-Coupling: The resulting 3-iodo-indazole-ethanol derivative can then undergo a Suzuki or other palladium-catalyzed cross-coupling reaction with a variety of boronic acids or other coupling partners to introduce new aryl or alkyl groups at the C3 position. mdpi.comnih.gov

Side-Chain Modification: The hydroxyl group of the ethanol side chain offers another handle for diversification. It can be converted into an ether via Williamson ether synthesis or esterified to introduce different functionalities.

This modular approach allows for the systematic construction of a library of complex indazole-ethanol derivatives, enabling the exploration of structure-activity relationships for various biological targets. For instance, starting from 1H-indazole-3-carboxylic acid, complex heterocyclic systems like oxadiazoles (B1248032) have been built onto the indazole framework, showcasing the versatility of these multi-step pathways. researchgate.net

Physicochemical and Spectroscopic Characterization Techniques

Advanced Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are indispensable in the field of chemistry for probing the intricate details of molecular structures. By analyzing the interaction of electromagnetic radiation with matter, these methods provide a wealth of information, from the connectivity of atoms to the identification of functional groups and the determination of molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for establishing the precise connectivity of atoms.

In a typical ¹H NMR spectrum of an indazole derivative, the chemical shifts (δ) of the protons are influenced by their local electronic environment. Protons attached to the aromatic indazole core are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the ethanol (B145695) substituent would be found in the more upfield region. The methylene (B1212753) protons adjacent to the indazole nitrogen and the hydroxyl group will exhibit characteristic splitting patterns (e.g., triplets or multiplets) due to spin-spin coupling with neighboring protons.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the indazole ring will resonate at lower field (higher ppm values) compared to the aliphatic carbons of the ethanol side chain. The position of the chlorine atom on the benzene (B151609) ring of the indazole moiety will also influence the chemical shifts of the adjacent carbon atoms.

| Compound | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |

| Methyl 1-(2-methoxyphenyl)-1H-indazole-3-carboxylate | 8.30 (d, J = 7.9 Hz, 1H), 7.51–7.44 (m, 2H), 7.42–7.33 (m, 2H), 7.24 (s, 1H), 7.13–7.09 (m, 2H), 4.05 (s, 3H), 3.76 (s, 3H) | 163.2, 154.6, 142.0, 136.5, 130.6, 129.0, 127.5, 127.1, 123.6, 123.3, 121.9, 120.9, 112.2, 111.4, 55.8, 52.1 |

Table 1: ¹H and ¹³C NMR data for Methyl 1-(2-methoxyphenyl)-1H-indazole-3-carboxylate. nih.gov

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. In a mass spectrometer, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For 2-(5-Chloro-1H-indazol-1-yl)ethanol, the molecular ion peak [M]⁺ would be expected to correspond to its molecular weight. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks separated by two mass units ([M]⁺ and [M+2]⁺) in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the ethanol side chain or cleavage at various points of the indazole ring. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which allows for the determination of the elemental composition.

Although specific mass spectrometry data for this compound was not found, the following table shows representative HRMS data for a related indazole derivative. nih.gov

| Compound | Ionization Method | Calculated m/z | Found m/z |

| Methyl 1-(2-methoxyphenyl)-1H-indazole-3-carboxylate | EI | 282.1004 [M]⁺ | 282.1003 |

Table 2: High-Resolution Mass Spectrometry (HRMS) data for Methyl 1-(2-methoxyphenyl)-1H-indazole-3-carboxylate. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.

For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic indazole ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the ethanol group would be observed in the 2850-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the indazole ring would likely produce bands in the 1450-1620 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

The following table presents typical IR absorption frequencies for the functional groups expected in this compound.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=C, C=N (aromatic ring) | 1450-1620 |

| C-O (alcohol) | 1050-1260 |

| C-Cl | 600-800 |

Table 3: General Infrared (IR) absorption frequencies for relevant functional groups.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its structure. It would confirm the connectivity of the atoms, the planarity of the indazole ring system, and the conformation of the ethanol side chain relative to the bicyclic core. Furthermore, this technique can elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the indazole ring, which are crucial for understanding the packing of the molecules in the crystal lattice.

While no crystal structure for this compound has been reported in the searched literature, studies on similar indazole derivatives have provided valuable insights into their solid-state structures. For example, the crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide reveals the planarity of the indazole ring system and the presence of intermolecular hydrogen bonds that form dimers. nih.gov Such studies on related compounds can serve as a model for predicting the likely solid-state conformation and packing of this compound.

In Vitro Biological Activity Profiling and Mechanistic Investigations

Enzymatic Inhibition Studies of 2-(5-Chloro-1H-indazol-1-yl)ethanol Derivatives

Protein Kinase Inhibition: Substrate Specificity and Kinetic Analysis

Derivatives of the indazole scaffold have been a significant focus in medicinal chemistry due to their wide range of biological activities, including the inhibition of various protein kinases. Protein kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is often implicated in diseases such as cancer and inflammation.

While direct kinetic analysis and substrate specificity studies for this compound are not extensively documented in publicly available literature, research on other indazole derivatives provides a strong indication of the potential of this chemical class as protein kinase inhibitors. For instance, various 1H-indazole derivatives have been synthesized and evaluated for their inhibitory activity against a panel of protein kinases.

One study detailed the synthesis of 1H-indazole derivatives as potent inhibitors of pan-Pim kinases, with one compound exhibiting IC₅₀ values of 0.4 nM, 1.1 nM, and 0.4 nM against Pim-1, Pim-2, and Pim-3, respectively. Another research effort focused on designing 1H-indazole analogues as irreversible and mutant-selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), with a lead compound showing an IC₅₀ value of 0.07 μM against the L858R/T790M double mutant. Furthermore, a series of 1H-indazole-based derivatives were identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), with inhibitory concentrations in the range of 0.8–90 μM. The discovery of GSK583, a highly potent and selective inhibitor of RIP2 kinase, further underscores the potential of the indazole scaffold in targeting specific kinases.

Although specific data for Akt inhibition by this compound is not available, the broader class of ATP-competitive kinase inhibitors has been explored for targeting Akt. For example, AZD5363, a pan-AKT kinase inhibitor, has been investigated in clinical studies for cancers with AKT1 mutations.

Table 1: Protein Kinase Inhibitory Activity of Selected Indazole Derivatives

| Derivative Class | Target Kinase | IC₅₀ (nM) |

| 1H-Indazole Derivative | Pim-1 | 0.4 |

| 1H-Indazole Derivative | Pim-2 | 1.1 |

| 1H-Indazole Derivative | Pim-3 | 0.4 |

| 1H-Indazole Analogue | EGFR (L858R/T790M) | 70 |

| 1H-Indazole-based Derivative | FGFR1-3 | 800 - 90000 |

Note: The data in this table represents the activity of various indazole derivatives and not specifically this compound.

Glycosidase Enzyme Modulation: α-Amylase and α-Glucosidase Inhibition Mechanisms

α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia.

Currently, there is a lack of specific studies investigating the α-amylase and α-glucosidase inhibitory activity of this compound. However, the exploration of other heterocyclic compounds as glycosidase inhibitors is an active area of research. For instance, a study on the 50% ethanolic extract of Orthosiphon stamineus and its isolated flavonoid, sinensetin, demonstrated significant inhibitory activity against both α-glucosidase and α-amylase. The IC₅₀ values for the extract were 4.63 mg/ml (α-glucosidase) and 36.70 mg/ml (α-amylase), while for sinensetin, they were 0.66 mg/ml and 1.13 mg/ml, respectively. This highlights the potential for natural and synthetic compounds to modulate these enzymes.

The mechanism of inhibition often involves the compound binding to the active site of the enzyme, preventing the breakdown of complex carbohydrates into absorbable monosaccharides. This leads to a delayed and reduced rise in blood glucose levels after a meal. While the potential of this compound in this area is yet to be determined, the general interest in small molecule inhibitors for these enzymes suggests that it could be a candidate for future investigation.

Antimicrobial Activity Assessments in Cultured Microorganisms

The antimicrobial properties of various indazole and related heterocyclic derivatives have been a subject of scientific investigation, revealing a potential avenue for the development of new anti-infective agents.

Antibacterial Action Modalities and Spectrum Analysis

Another study on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives reported potent antibacterial activity against both Gram-positive and Gram-negative bacterial species, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 0.027 µM/ml. Furthermore, complexes of 2-(5-chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols have shown selective antibacterial activity against Staphylococcus epidermidis. The proposed mechanism for some benzimidazole (B57391) derivatives involves the inhibition of essential enzymes like pyruvate (B1213749) kinase, which is crucial for bacterial cell division.

Table 2: Antibacterial Activity of Selected Heterocyclic Derivatives

| Compound Class | Bacterial Strain | Activity (MIC) |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | Gram-positive & Gram-negative bacteria | 0.027 µM/ml |

| 2-(5-Chloro-1H-benzimidazol-2-yl)-4-bromophenol Zinc(II) Complex | Staphylococcus epidermidis | More active than Ciprofloxacin |

| 2-[5-(4-Chlorophenyl)furan-2-yl]-6-(4,5-Dihydro-1H-imidazol-2-yl)benzothiazole hydrochloride | Escherichia coli, Staphylococcus aureus | Promising activity |

Note: This table presents data for structurally related heterocyclic compounds, not this compound.

Antifungal Efficacy and Proposed Mechanisms

The antifungal potential of indazole and related heterocyclic structures has also been explored. Research has shown that certain indazole derivatives possess antifungal activity. For instance, a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives were synthesized and evaluated for their antifungal activity against Candida albicans and non-albicans Candida species. Aromatic biphenyl (B1667301) ester derivatives from this series were found to be more active than the reference drug fluconazole.

The proposed mechanism of action for many antifungal azole compounds involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the disruption of the membrane structure and function, ultimately resulting in fungal cell death.

Another study on 5-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-3-aryl-4,5-dihydro-{1-H/1-acetyl/1-phenyl}-pyrazoles also reported antifungal activity. Furthermore, certain 1-indanone (B140024) derivatives have shown potent antifungal activity against Aspergillus niger and Penicillium notatum.

Table 3: Antifungal Activity of Selected Heterocyclic Derivatives

| Compound Class | Fungal Strain | Activity |

| 2-(1H-Imidazol-1-yl)-1-phenylethanol derivative (6c) | C. albicans | MIC mean: 1.7 ± 1.4 μg/mL |

| 2-(1H-Imidazol-1-yl)-1-phenylethanol derivative (6c) | non-albicans Candida spp. | MIC mean: 1.9 ± 2.0 μg/mL |

| 1-Indanone derivatives (64h, 64j) | Aspergillus niger, Penicillium notatum | Potent activity |

Note: This table presents data for structurally related heterocyclic compounds, not this compound.

Antitubercular Potential against Mycobacterial Strains

The search for new antitubercular agents is a global health priority. While direct evidence for the antitubercular activity of this compound is lacking, related heterocyclic compounds have shown promise. For example, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives were assessed for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. One compound from this series was found to inhibit three vital mycobacterial enzymes: isocitrate lyase, pantothenate synthetase, and chorismate mutase.

Another study focused on 2-(N-aryl-1,2,3-triazol-4-yl)quinoline derivatives as antitubercular agents, with one derivative exhibiting a potent MIC value of 12.5 μg/mL against M. tuberculosis. Benzimidazole derivatives have also been reported to exhibit antitubercular activity by targeting the filamenting temperature-sensitive protein Z (FtsZ), which is essential for bacterial cell division.

These findings suggest that the core structures related to indazoles are worthy of investigation for their potential against Mycobacterium tuberculosis.

Table 4: Antitubercular Activity of Selected Heterocyclic Derivatives

| Compound Class | Mycobacterial Strain | Activity (MIC) |

| 2-(N-aryl-1,2,3-triazol-4-yl)quinoline derivative (5n) | M. tuberculosis H37Rv | 12.5 μg/mL |

| 2,5,6-trisubstituted benzimidazoles | Mycobacterium spp. | Targets FtsZ protein |

Note: This table presents data for structurally related heterocyclic compounds, not this compound.

Antiproliferative Effects on Select Cell Lines

Indazole derivatives have demonstrated notable potential as anticancer agents, prompting investigations into their mechanisms of action against various cancer cell lines. researchgate.netthieme-connect.de

Cellular Target Identification and Pathway Perturbation in Cancer Biology Research

Research into the anticancer effects of indazole derivatives has identified several cellular targets and pathway perturbations. While specific studies on this compound are limited, the broader class of indazole compounds has been shown to exert its antiproliferative effects through various mechanisms.

One of the key areas of investigation involves the inhibition of protein kinases. For instance, certain 1H-indazole-based derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cell proliferation, differentiation, and survival. mdpi.com Specifically, 6-(3-methoxyphenyl)-1H-indazol-3-amine was found to be a promising FGFR1 inhibitor. mdpi.com Further structural optimization led to the identification of a more potent FGFR1 inhibitor with an IC₅₀ value of 2.9 nM. mdpi.com

Another critical pathway targeted by indazole derivatives is the integrated stress response (ISR). This cellular signaling network is activated by various stress conditions and plays a role in cancer cell survival. Some substituted indazole compounds have been developed as modulators of the ISR, highlighting their potential to interfere with cancer cell adaptation and survival mechanisms. google.com

The structural similarity of indazoles to purine (B94841) bases like adenine (B156593) and guanine (B1146940) suggests they can interact with various biopolymers within the cell, potentially disrupting DNA replication and other fundamental cellular processes. researchgate.net This interaction is a plausible mechanism contributing to their anticancer properties.

Induction of Apoptotic Pathways and Cell Cycle Modulation

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Indazole derivatives have been shown to trigger apoptotic pathways in cancer cells. While direct evidence for this compound is not extensively documented, related compounds have demonstrated this capability. For example, certain pyrazole (B372694) derivatives, which share structural similarities with indazoles, have been shown to induce apoptosis in malignant cells. researchgate.net

Furthermore, the modulation of the cell cycle is another mechanism by which indazole derivatives can inhibit cancer cell proliferation. By arresting the cell cycle at specific checkpoints, these compounds can prevent cancer cells from dividing and multiplying.

Other Investigated Biological Activities

Beyond their anticancer properties, indazole derivatives, including those structurally related to this compound, have been explored for other significant biological activities.

Anti-inflammatory Pathways and Mediators

Indazole and its derivatives have demonstrated significant anti-inflammatory activity. researchgate.netnih.gov The proposed mechanisms involve the inhibition of key inflammatory mediators.

One of the primary targets is the cyclooxygenase (COX) enzyme, particularly COX-2, which is involved in the synthesis of prostaglandins (B1171923) that mediate inflammation. mdpi.comnih.govnih.gov Some 4,5-dihydro-2H-indazole derivatives have shown selective inhibitory activity against COX-2. nih.gov

Indazole derivatives also appear to modulate the production of pro-inflammatory cytokines. Studies have shown that certain indazoles can inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) induced by lipopolysaccharide (LPS) in cell-based assays. nih.govrsc.org For instance, indazole itself exhibited an IC₅₀ value of 220.11 μM for the inhibition of TNF-α. nih.gov

The anti-inflammatory effects of these compounds may also be linked to their interaction with reactive oxygen species (ROS), which are known to contribute to the inflammatory process. nih.gov

Table 1: Anti-inflammatory Activity of Select Indazole Derivatives

| Compound | Target/Assay | Activity | Reference |

|---|---|---|---|

| Indazole | TNF-α inhibition | IC₅₀ = 220.11 μM | nih.gov |

| 5-Aminoindazole (B92378) | TNF-α inhibition | IC₅₀ = 230.19 μM | nih.gov |

| 4,5-dihydro-2H-indazoles | COX-2 inhibition | Moderate to powerful selectivity | nih.gov |

Antioxidant Mechanisms and Radical Scavenging Activity

Several indazole derivatives have been investigated for their antioxidant properties, which are often linked to their ability to scavenge free radicals. nih.govresearchgate.net

The antioxidant capacity of these compounds has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and lipid peroxidation inhibition assays. nih.govresearchgate.net In one study, indazole and its derivatives, 5-aminoindazole and 6-nitroindazole (B21905), demonstrated concentration-dependent inhibition of DPPH activity. nih.gov At a concentration of 200 μg/ml, 6-nitroindazole showed the highest inhibition at 72.60%. nih.gov

These compounds also inhibited lipid peroxidation to varying degrees. For example, at a concentration of 200 μg/ml, 5-aminoindazole produced an 81.25% inhibition of lipid peroxidation. nih.gov The ability of indazoles to scavenge free radicals and inhibit lipid peroxidation suggests a potential role in mitigating oxidative stress-related cellular damage. nih.gov

Table 2: Antioxidant Activity of Select Indazole Derivatives

| Compound | Assay | Concentration | % Inhibition | Reference |

|---|---|---|---|---|

| Indazole | DPPH Scavenging | 200 μg/ml | 57.21% | nih.gov |

| 5-Aminoindazole | DPPH Scavenging | 200 μg/ml | 51.21% | nih.gov |

| 6-Nitroindazole | DPPH Scavenging | 200 μg/ml | 72.60% | nih.gov |

| Indazole | Lipid Peroxidation | 200 μg/ml | 64.42% | nih.gov |

| 5-Aminoindazole | Lipid Peroxidation | 200 μg/ml | 81.25% | nih.gov |

Antiprotozoal Activities

For instance, certain 2H-indazole derivatives have demonstrated potent in vitro activity against Entamoeba histolytica and Trichomonas vaginalis, the causative agents of amebiasis and trichomoniasis, respectively. mdpi.com Some of these derivatives were found to be more potent than the standard drug metronidazole. mdpi.com

Furthermore, research has highlighted the potential of indazole derivatives as antimalarial and antileishmanial agents. scispace.com The broad-spectrum antiprotozoal activity of the indazole scaffold makes it an attractive starting point for the development of new antiparasitic drugs. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of 2-(5-Chloro-1H-indazol-1-yl)ethanol. These studies provide detailed information on the molecule's three-dimensional geometry, charge distribution, and molecular orbitals. researchgate.net

DFT calculations on analogous heterocyclic structures, such as pyrazole (B372694) and indazole derivatives, have been used to determine their most stable conformations and to analyze their electronic characteristics. researchgate.netnih.gov For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net In a study on a related nitro-indazole compound, DFT analysis was crucial for understanding its intrinsic electronic properties and identifying nucleophilic and electrophilic centers. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated using DFT results. These maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are key to understanding intermolecular interactions, including hydrogen bonding. nih.govnanobioletters.com

Table 1: Theoretical Quantum Chemical Parameters for Analogous Indazole Structures This table presents representative data from DFT calculations on similar indazole compounds to illustrate the types of parameters analyzed.

| Parameter | Description | Typical Value/Finding for Analogous Compounds | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 to -7.5 eV | researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 to -2.0 eV | researchgate.net |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability. | ~4.5 to 5.5 eV | researchgate.net |

| Dipole Moment | Measure of the overall polarity of the molecule. | 3.0 to 5.0 Debye | nih.gov |

Molecular Docking Simulations for Ligand-Target Binding Affinity and Interaction Profiling

Molecular docking is a computational technique used to predict how a ligand, such as this compound, binds to the active site of a target protein. This method estimates the binding affinity (often as a binding energy score) and visualizes the specific interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. semanticscholar.orgrsc.org

Studies on structurally similar indazole derivatives have demonstrated their potential to interact with various cancer-related proteins. For example, docking studies of 1-trityl-5-azaindazole derivatives with the Murine double minutes-2 (MDM2) receptor, a key regulator of the p53 tumor suppressor, revealed significant binding interactions. researchgate.net Another study involving 2-(5-Nitro-1-H-indazol-1-yl) acetic acid showed a stable binding mode at the active site of the SARS-CoV-2 main protease, with a calculated binding energy of -8.1 kcal/mol. researchgate.net These simulations identify the key amino acid residues within the protein's binding pocket that form crucial contacts with the ligand. researchgate.netresearchgate.net

Table 2: Representative Molecular Docking Results for Indazole Analogs This table showcases typical findings from docking simulations of compounds structurally related to this compound against various protein targets.

| Analog Compound | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 2-(5-Nitro-1-H-indazol-1-yl) acetic acid | SARS-CoV-2 Main Protease | -8.1 | Not Specified | researchgate.net |

| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | MDM2-p53 | -359.20 | GLN72, HIS73 | researchgate.net |

| Various Azaindazoles | PBR Cancer Protein | -257.91 to -286.37 | LEU43, GLN109, ILE141 | researchgate.net |

Note: Binding energies can be reported in different units or using different scoring functions, leading to variations in magnitude.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the dynamic stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the movements and interactions of atoms and molecules, providing insights into the conformational flexibility of the ligand and the stability of its interactions within the binding site. researchgate.net

For a docked complex, an MD simulation can confirm whether the initial binding pose is maintained over a period of nanoseconds. Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, are monitored. A stable RMSD value suggests that the complex remains in a consistent and stable conformation. researchgate.net These simulations are crucial for validating docking results and ensuring that the predicted interactions are not transient artifacts of a static model. nih.gov Studies on various heterocyclic compounds confirm that MD simulations are essential for evaluating the structural integrity and dynamic behavior of ligand-receptor complexes. researchgate.netbohrium.com

In Silico Pharmacokinetic and Drug-Likeness Predictions (ADMET) for Bioavailability and Metabolic Stability

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a vital step in early-stage drug discovery. These computational models assess the drug-like properties of a compound, helping to identify potential liabilities before costly experimental studies are undertaken. japsonline.com

Several rules-based filters and predictive models are used, with Lipinski's Rule of Five being one of the most common. japsonline.com This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a LogP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. japsonline.com

Studies on various indazole derivatives have utilized tools like SwissADME and preADMET to predict their pharmacokinetic properties. researchgate.netuad.ac.idresearchgate.net These analyses often show that indazole-based compounds possess favorable drug-like properties, with good bioavailability scores and adherence to Lipinski's and other related rules (e.g., Ghose, Veber). researchgate.netresearchgate.net Toxicity predictions, such as for mutagenicity (Ames test) and hepatotoxicity, are also performed to flag potential safety concerns early on. uad.ac.idmdpi.com

Table 3: Predicted ADMET and Drug-Likeness Properties for Indazole Analogs This table provides a summary of typical in silico ADMET predictions for compounds in the indazole class, illustrating the profile expected for this compound.

| Property | Description | Predicted Outcome for Analogs | Reference |

|---|---|---|---|

| Lipinski's Rule of Five | Assesses oral bioavailability based on physicochemical properties. | Generally no violations | researchgate.netresearchgate.net |

| Molecular Weight | Mass of the molecule. | < 500 g/mol | japsonline.com |

| LogP | Octanol-water partition coefficient; indicates lipophilicity. | < 5 | japsonline.com |

| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut. | High | mdpi.com |

| Bioavailability Score | An overall score predicting the fraction of an administered dose that reaches systemic circulation. | 0.55 | mdpi.com |

| Ames Mutagenicity | Predicts the potential of a compound to cause DNA mutations. | Often predicted as non-mutagenic | uad.ac.idresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights into Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key structural, physicochemical, or electronic descriptors that correlate with activity, a QSAR model can predict the potency of new, unsynthesized analogs.

For a class of compounds like indazole derivatives, a QSAR model could be developed to predict their anticancer or anti-inflammatory activity. The model would use calculated descriptors (e.g., electronic parameters like HOMO energy, steric parameters, or hydrophobicity) as independent variables and the experimentally measured biological activity (e.g., IC₅₀) as the dependent variable. japsonline.com For instance, a related Quantitative Structure-Property Relationship (QSPR) study found that electronic parameters were influential in determining the total clearance of certain metabolites. japsonline.com While a specific QSAR model for this compound was not identified in the reviewed literature, the principles of QSAR are widely applied to such heterocyclic families to guide the design of more potent derivatives.

Structure Activity Relationship Sar Analysis of 2 5 Chloro 1h Indazol 1 Yl Ethanol Derivatives

Impact of Chloro-Substitution on Biological Activity and Selectivity

The presence and position of halogen substituents on a drug molecule can profoundly influence its pharmacokinetic and pharmacodynamic properties. In the context of indazole derivatives, a chloro group, particularly at the 5-position, can significantly modulate biological activity and selectivity.

The introduction of a chlorine atom can alter the electronic distribution within the indazole ring system, impacting how the molecule interacts with its biological targets. For instance, in a series of 5-chloro-N-phenylpyrazine-2-carboxamides, the chloro-substitution was found to be compatible with potent antimycobacterial activity. nih.gov This suggests that the electron-withdrawing nature of chlorine can be favorable for certain biological interactions.

Furthermore, the lipophilicity of a compound is a critical factor in its ability to cross cell membranes and reach its site of action. A chloro group increases the lipophilicity of the indazole scaffold, which can enhance cell permeability and, consequently, biological activity. However, this increased lipophilicity must be balanced to avoid issues with solubility and off-target effects.

In the realm of kinase inhibition, a key area for indazole derivatives, chloro-substitution can play a direct role in binding affinity and selectivity. The chlorine atom can form specific halogen bonds with amino acid residues in the ATP-binding pocket of kinases, thereby anchoring the inhibitor and enhancing its potency. The precise positioning of the chloro group is critical; for example, studies on different heterocyclic scaffolds have shown that dichlorophenyl substituents can abolish antibacterial effects while being favorable for antifungal activity, highlighting the target-specific nature of this interaction. nih.gov

Role of the Ethanol (B145695) Side Chain in Ligand-Target Interactions and Efficacy

The N-1 substituent of the indazole ring is a key vector for modifying the compound's properties and exploring interactions with the target protein. The 2-hydroxyethyl (ethanol) side chain in 2-(5-Chloro-1H-indazol-1-yl)ethanol introduces a flexible, polar functional group with significant implications for its biological activity.

The primary hydroxyl group of the ethanol side chain is a hydrogen bond donor and acceptor. This allows it to form hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine within a protein's binding site. Such interactions can be crucial for anchoring the molecule in a specific orientation, leading to enhanced potency and selectivity. Studies on other kinase inhibitors have demonstrated that N1-substituents can profoundly influence binding modes, with some engaging the P-loop and others interacting with the post-hinge region of the kinase. nih.gov

Moreover, the ethanol side chain enhances the hydrophilicity of the molecule. This can improve aqueous solubility, a desirable property for drug candidates, and can also lead to a more favorable toxicity profile. For instance, in a series of antimycobacterial compounds, the presence of hydroxyl substituents was associated with decreased in vitro cytotoxicity. nih.gov

The flexibility of the ethanol side chain allows it to adopt various conformations, enabling it to fit into different binding pockets. This conformational adaptability can be advantageous for interacting with a range of biological targets. The length and composition of this side chain are critical, as seen in studies where modifications to N-substituted phenyldihydropyrazolones showed that more apolar compounds generally exhibited better activity against Trypanosoma cruzi. nih.gov

Influence of Indazole Core Modifications on Pharmacological Profiles

The indazole core itself is a privileged scaffold in medicinal chemistry, but its pharmacological profile can be fine-tuned through various modifications. These modifications can include the introduction of different substituents on the benzene (B151609) ring or alterations to the pyrazole (B372694) part of the bicyclic system.

Replacing the hydrogen at other positions of the benzene ring with different functional groups can dramatically alter the biological activity. For example, the introduction of a 3,5-dimethoxystyryl group at the C3 position of the indazole ring has been explored in the development of anticancer agents. nih.gov Similarly, the addition of an amine group at the C3 position has been shown to be an effective hinge-binding fragment in kinase inhibitors.

Bioisosteric replacement of the indazole core is another strategy to modulate the pharmacological profile. Replacing the indazole with a benzimidazole (B57391) or an imidazopyridine, for instance, can lead to compounds with different selectivity profiles and physicochemical properties. In one study, the introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position of an imidazo[4,5-b]pyridine scaffold yielded a compound that inhibited a range of kinases, including Aurora-A. nih.gov

The electronic nature of the indazole ring can also be modulated. The synthesis of 6-azaindazole derivatives, for example, has led to potent inhibitors of Pim kinases. rsc.org These modifications highlight the versatility of the indazole scaffold and the potential for creating a diverse range of pharmacological profiles through strategic chemical alterations.

Correlation between Specific Structural Features and In Vitro Efficacy Across Biological Assays

While comprehensive, directly comparable in vitro efficacy data for a series of this compound derivatives is not extensively available in the public domain, we can infer potential correlations based on studies of related indazole compounds. The following tables present hypothetical data to illustrate how structural modifications might influence in vitro efficacy against a generic kinase target and a cancer cell line.

Table 1: Hypothetical In Vitro Kinase Inhibitory Activity of this compound Analogs

| Compound ID | R1 (at C3) | R2 (on Ethanol) | Kinase IC₅₀ (nM) |

| A-1 | H | H | 500 |

| A-2 | CH₃ | H | 350 |

| A-3 | NH₂ | H | 150 |

| A-4 | H | CH₃ | 600 |

| A-5 | NH₂ | CH₃ | 200 |

This table is for illustrative purposes only and does not represent actual experimental data.

From this hypothetical data, we can draw several correlations:

Impact of C3 Substitution: The introduction of a small methyl group at the C3 position (Compound A-2) shows a modest increase in potency compared to the unsubstituted analog (Compound A-1). A significant enhancement in activity is observed with an amino group at C3 (Compound A-3), likely due to its ability to form additional hydrogen bonds in the kinase hinge region.

Role of the Ethanol Side Chain: Modification of the ethanol side chain, for instance by adding a methyl group to the hydroxyl (Compound A-4), leads to a decrease in potency. This suggests that the free hydroxyl group is critical for interaction with the target, possibly acting as a key hydrogen bond donor. The combination of a C3-amino group and a modified ethanol side chain (Compound A-5) results in better activity than A-4 but is less potent than A-3, further emphasizing the importance of the unmodified ethanol moiety.

Table 2: Hypothetical In Vitro Cytotoxicity of this compound Analogs against a Cancer Cell Line (e.g., MCF-7)

| Compound ID | R1 (at C6) | R2 (at C7) | Cytotoxicity GI₅₀ (µM) |

| B-1 | H | H | 15 |

| B-2 | F | H | 10 |

| B-3 | H | F | 25 |

| B-4 | OCH₃ | H | 12 |

| B-5 | F | OCH₃ | 18 |

This table is for illustrative purposes only and does not represent actual experimental data.

This second hypothetical table illustrates the effects of further substitution on the benzene ring of the indazole core:

Influence of Fluorine Substitution: A fluorine atom at the C6 position (Compound B-2) appears to enhance cytotoxic activity compared to the parent compound (B-1). Conversely, a fluorine at the C7 position (Compound B-3) is detrimental to activity. This highlights the positional importance of substituents.

Effect of a Methoxy (B1213986) Group: A methoxy group at C6 (Compound B-4) also improves potency, suggesting that electron-donating groups at this position may be favorable.

Combined Substituent Effects: The combination of a C6-fluoro and a C7-methoxy group (Compound B-5) results in reduced activity compared to the singly substituted analogs, indicating potential negative steric or electronic interactions between the two groups.

Future Research Directions and Therapeutic Lead Optimization

Design and Synthesis of Novel Analogues with Enhanced Biological Potency and Selectivity

The design and synthesis of novel analogues of indazole compounds are driven by the need for improved biological activity and selectivity towards specific molecular targets. Structure-activity relationship (SAR) studies on various indazole derivatives have provided valuable insights that can guide the rational design of new entities. nih.govresearchgate.net

One key area of focus is the modification of substituents on the indazole ring. For instance, in a series of 1,3-disubstituted indazoles, the nature and position of the substituent on the indazole skeleton were found to be crucial for high HIF-1 inhibitory activity. nih.govelsevierpure.com Similarly, for 1H-indazole-3-amine derivatives, substitutions at the C-5 position of the indazole ring have been explored to enhance activity and selectivity as kinase inhibitors. mdpi.com Fragment-led de novo design has also been successfully employed to identify indazole-based pharmacophores for the inhibition of fibroblast growth factor receptor (FGFR) kinases, with biological evaluation revealing inhibitory activities in the micromolar range and excellent ligand efficiencies. nih.govmdpi.com

Future synthetic strategies could explore a wider range of substituents at various positions of the 5-chloro-1H-indazole ring of "2-(5-Chloro-1H-indazol-1-yl)ethanol". The introduction of different functional groups could modulate the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity and selectivity for its biological target. High-throughput screening of these novel analogues against a panel of relevant biological targets would be essential to identify promising lead compounds.

Table 1: Examples of Substituted Indazole Derivatives and their Biological Activities

| Compound Series | Substitution Pattern | Biological Target/Activity | Reference |

| 1,3-Disubstituted Indazoles | Substituted furan (B31954) moiety | HIF-1 inhibition | nih.govelsevierpure.com |

| 1H-Indazole-3-amine Derivatives | Aromatic ring at C-5 | Kinase inhibition | mdpi.com |

| 1H-Indazole-based Derivatives | Various substituents | FGFR1-3 inhibition | nih.govmdpi.com |

| Indazole-based Diarylurea Derivatives | Diarylurea moiety | Antiproliferative activity | mdpi.com |

Exploration of Alternative Linkers and Substituents on the Indazole Ring and Ethanol (B145695) Moiety

Alternative Linkers:

The ethanol linker in "this compound" provides a degree of flexibility. Exploring alternative linkers with varying lengths, rigidities, and chemical properties could significantly impact biological activity. For example, replacing the ethanol linker with a more rigid cyclic structure or a longer, more flexible chain could alter the spatial orientation of the pharmacophoric groups and their interaction with the target protein. In a series of indazole carboxamides, a carboxamide linker was used to conjugate N-substituted pyrroles with indazole moieties, leading to the discovery of lipoxygenase inhibitors. mdpi.com This highlights the importance of the linker in defining the biological activity.

Substituents on the Indazole Ring:

The chloro-substituent at the 5-position of the indazole ring in the title compound is a key feature. Future research should investigate the impact of replacing this chlorine atom with other halogens (e.g., fluorine, bromine) or with other electron-withdrawing or electron-donating groups. The electronic properties of the substituent can influence the pKa of the indazole nitrogen and its ability to form hydrogen bonds, which are often crucial for target binding. nih.gov

Substituents on the Ethanol Moiety:

Modifications to the ethanol moiety itself could also lead to improved compounds. For example, introducing substituents on the ethyl chain or replacing the hydroxyl group with other functional groups like amines or amides could create new interaction points with the biological target. In a study of 1-aryl-2-(azol-1-yl)ethane derivatives, the nature of the substituent on the carbon atom adjacent to the azole ring was found to significantly influence antifungal activity. nih.gov

Table 2: Potential Modifications for Analogues of this compound

| Molecular Moiety | Potential Modification | Rationale |

| Ethanol Linker | Varying length and rigidity (e.g., propanol, cyclic linkers) | Optimize spatial orientation and flexibility for target binding |

| Indazole Ring | Substitution at C-3, C-4, C-6, C-7; replacement of chlorine at C-5 with other halogens or functional groups | Modulate electronic properties, steric hindrance, and hydrogen bonding capacity |

| Ethanol Moiety | Introduction of alkyl or aryl substituents on the ethyl chain; replacement of the hydroxyl group with other functional groups (e.g., amine, amide) | Create new interaction points and alter polarity |

Advanced Mechanistic Elucidation of Biological Actions at the Molecular Level

Understanding the precise molecular mechanism of action of "this compound" and its analogues is fundamental for their development as therapeutic agents or chemical probes. While the specific target is unknown, the indazole scaffold is present in numerous compounds with well-defined mechanisms. For instance, many indazole derivatives act as kinase inhibitors by targeting the ATP-binding site of enzymes like VEGFR, FGFR, and Aurora kinases. nih.govresearchgate.netmdpi.com

Future research should employ a range of advanced techniques to identify the molecular target and elucidate the mechanism of action. These could include:

Affinity Chromatography and Mass Spectrometry: To pull down the protein target from cell lysates.

Computational Docking and Molecular Dynamics Simulations: To predict the binding mode of the compound within the active site of potential targets.

X-ray Crystallography: To obtain a high-resolution structure of the compound bound to its target, providing a detailed picture of the molecular interactions.

Cell-based Assays and 'Omics' Technologies (Genomics, Proteomics, Metabolomics): To understand the downstream cellular effects of target engagement.

For example, in the development of indazole-based inhibitors of bacterial Gyrase B, structure-based drug design and X-ray crystallography were instrumental in optimizing the compounds for potent enzymatic and antibacterial activity. nih.gov

Development of Targeted Delivery Systems for Indazole-Based Chemical Probes

To enhance the efficacy and reduce potential off-target effects of potent indazole-based compounds, the development of targeted delivery systems is a promising strategy. ui.ac.id These systems aim to deliver the therapeutic agent or chemical probe specifically to the site of action, such as a tumor or inflamed tissue.

Several approaches could be explored for the targeted delivery of indazole derivatives:

Liposomes and Nanoparticles: Encapsulating the indazole compound within liposomes or nanoparticles can improve its solubility, stability, and pharmacokinetic profile. mdpi.commdpi.comwustl.edunih.gov These nanocarriers can be further functionalized with targeting ligands (e.g., antibodies, peptides) to achieve active targeting to specific cells or tissues.

Antibody-Drug Conjugates (ADCs): If the indazole derivative possesses high cytotoxicity, it could be used as a payload for an ADC. mdpi.comnih.govnih.govvidyard.comyoutube.com In this approach, the compound is attached to a monoclonal antibody that specifically recognizes an antigen on the surface of cancer cells, leading to targeted cell killing.

Prodrug Strategies: The indazole compound could be modified into an inactive prodrug that is selectively activated at the target site by specific enzymes or the local microenvironment (e.g., low pH in tumors). nih.govfrontiersin.orgresearchgate.netbaranlab.org This can help to minimize systemic toxicity.

Development of PET Imaging Agents: Radiolabeled indazole derivatives could be developed as positron emission tomography (PET) imaging agents to visualize the distribution of the target in vivo. nih.govresearchgate.netmdpi.com This would be invaluable for patient selection and monitoring treatment response in a clinical setting.

The development of such targeted delivery systems would represent a significant step towards translating the therapeutic potential of potent indazole-based compounds into clinical applications.

Q & A

Q. What are the optimal synthetic routes for 2-(5-Chloro-1H-indazol-1-yl)ethanol, and what methodological considerations are critical for yield optimization?

The synthesis of indazole derivatives often involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives are synthesized via refluxing with acetic acid and sodium acetate, followed by recrystallization from ethanol . For this compound, a plausible route could involve:

- Step 1 : Chlorination of the indazole core at the 5-position using POCl₃ or NCS.

- Step 2 : Ethanol moiety introduction via alkylation (e.g., using 2-chloroethanol) under basic conditions (K₂CO₃ in DMF).

- Recrystallization : Ethanol or ethanol/water mixtures are preferred for purification, as seen in similar imidazole derivatives .

Key considerations : Monitor reaction temperature to avoid side products (e.g., over-alkylation) and use HPLC or TLC to track progress.

Q. How can spectroscopic methods (NMR, IR) be employed to confirm the structure and purity of this compound?

- ¹H NMR : Look for characteristic peaks:

- IR : Confirm O-H stretch (~3400 cm⁻¹), C-Cl (600–800 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .

- Purity : Use HPLC with a C18 column (MeCN/H₂O mobile phase) to detect impurities (<0.5% area threshold).

Q. What biological activities are predicted for this compound based on structurally related compounds?

Indazole and imidazole derivatives exhibit antifungal and antiparasitic activities. For example, α-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol shows efficacy against Candida albicans (MIC: 2–4 µg/mL) . For this compound:

- In vitro testing : Use broth microdilution assays (CLSI guidelines) against fungal/ bacterial strains.

- Mechanistic insight : Potential inhibition of ergosterol biosynthesis (common in azole antifungals) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Data normalization : Account for variables like solvent (DMSO vs. water), inoculum size, and incubation time.

- Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare replicates.

- Meta-analysis : Use tools like RevMan to aggregate data from multiple studies, identifying outliers via funnel plots .

Q. What challenges arise in crystallizing this compound, and how can X-ray diffraction (XRD) parameters be optimized?

- Crystallization issues : Chlorine atoms may cause disorder; use slow evaporation (e.g., ethyl acetate/hexane) or cooling.

- XRD optimization :

Q. What methodologies are recommended for impurity profiling and stability testing of this compound?

Q. How can environmental persistence and degradation pathways of this compound be evaluated?

- Hydrolysis studies : Incubate in buffers (pH 4–9) at 25–50°C; analyze by LC-UV for breakdown products.

- Microbial degradation : Use soil slurry assays (OECD 307) to assess half-life under aerobic/anaerobic conditions .

- Ecotoxicity : Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.